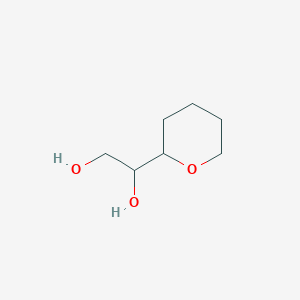
Tetrahydropyranylethyleneglycol
Cat. No. B2497993
Key on ui cas rn:
2162-31-4; 91746-69-9
M. Wt: 146.186
InChI Key: WACNBTTVEACMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05545621
Procedure details


Dihydropyran (18.25 mL, 200 mmol) was added dropwise to a cold (0° ) mixture of ethylene glycol (55.92 mL, 1 mol) in 500 mL CH2Cl2 containing 3.8 g (20 mmol) of dissolved p-toluene sulfonic acid monohydrate over 2 hrs. The mixture was allowed to stir for an additional 2 hrs at this temperature, and then was allowed to warm to rt. Stirring continued for 2 days, after which the mixture was poured into a separating funnel and allowed to separate. The lower organic layer was removed and saved, and the upper layer was extracted with 100 mL CH2Cl2. The combined CH2Cl2 layers were washed six times with 100 mL portions of sat'd NaCl, and dried over Na2SO4. The solution was filtered and reduced, and the residue was purified by chromatography with the same silica as above. The column was eluted isocratically with 3:2 EtOAc:hexane which contained 1% triethylamine (TEA). Fractions which contained pure product, rf 0.5 (using the same TLC system as above) were pooled and evaporated to give 9.7 g (33% yield) of a colorless oil. 1H NMR (300 mHz, CDCl3, PPM) 5.6-5.5, m, 1H. 4.0-3.9, m, 1H. 4.8-4.65, m, 4H. 3.6-3.5, m, 1H. 1.9-1.7, m, 2H. 1.65-1.5, m, 4H.




Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([OH:10])[CH2:8][OH:9].C(Cl)Cl.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[CH:7]([OH:10])[CH2:8][OH:9] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC=C1
|
|
Name
|
|
|
Quantity
|
55.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for an additional 2 hrs at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for 2 days
|
|
Duration
|
2 d
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after which the mixture was poured into a separating funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower organic layer was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the upper layer was extracted with 100 mL CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined CH2Cl2 layers were washed six times with 100 mL portions of sat'd NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chromatography with the same silica as above
|
WASH
|
Type
|
WASH
|
|
Details
|
The column was eluted isocratically with 3:2 EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCCC1)C(CO)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.7 g | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
